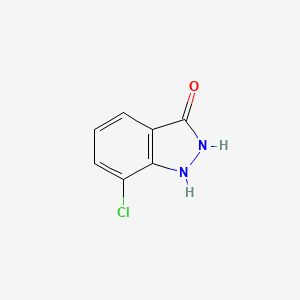

7-Chloro-1H-indazol-3-ol

Description

The exact mass of the compound 7-Chloro-1H-indazol-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Chloro-1H-indazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1H-indazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXHRBDLTUNMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978681 | |

| Record name | 7-Chloro-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6290-87-5 | |

| Record name | 6290-87-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloro-1H-indazol-3-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-indazol-3-ol is a substituted indazole, a class of heterocyclic compounds recognized for their significant and diverse biological activities. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] The introduction of a chlorine atom at the 7-position and a hydroxyl group at the 3-position creates a molecule with specific physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications of 7-Chloro-1H-indazol-3-ol, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

While extensive experimental data for 7-Chloro-1H-indazol-3-ol is not widely published, its core physicochemical properties can be summarized from available supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 6290-87-5 | [2][3] |

| Molecular Formula | C₇H₅ClN₂O | [2] |

| Molecular Weight | 168.58 g/mol | [2] |

| Appearance | Off-white powder | [4] |

| Purity | ≥97% (typical) | [4] |

| Storage | Store at 0-8 °C, sealed in a dry environment | [4][5] |

| InChI Key | RTXHRBDLTUNMCT-UHFFFAOYSA-N | [4] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 7-Chloro-1H-indazol-3-ol.

Experimental Protocol (Adapted from a similar synthesis[6])

Step 1: Synthesis of 2-Hydrazinyl-3-chlorobenzoic acid

-

Diazotization: Dissolve 2-amino-3-chlorobenzoic acid in a suitable aqueous acidic solution (e.g., 2M HCl) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is the critical step. The choice of a low temperature is to prevent the premature decomposition of the unstable diazonium salt.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the SnCl₂ solution. The SnCl₂ acts as a reducing agent to convert the diazonium salt to the corresponding hydrazine.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The resulting precipitate of 2-hydrazinyl-3-chlorobenzoic acid can be collected by filtration, washed with cold water, and dried.

Step 2: Cyclization to 7-Chloro-1H-indazol-3-ol

-

Ring Closure: Suspend the 2-hydrazinyl-3-chlorobenzoic acid from the previous step in water or a dilute acid solution.

-

Heat the mixture to reflux (approximately 100 °C) for several hours. The heat provides the activation energy for the intramolecular cyclization to form the indazolone ring.

-

Work-up: Cool the reaction mixture. The product, 7-Chloro-1H-indazol-3-ol, should precipitate out of the solution.

-

Adjust the pH to neutral (pH 7.0) with a base like sodium carbonate to ensure complete precipitation.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield an off-white crystalline solid. Purity can be assessed by thin-layer chromatography (TLC) and melting point determination.

Spectroscopic Characterization

While specific spectra for 7-Chloro-1H-indazol-3-ol are not published, the expected spectroscopic data can be inferred from the analysis of closely related, substituted indazole derivatives.[7][8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the exchangeable protons of the N-H and O-H groups. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring.

-

Aromatic Protons (δ 7.0-8.0 ppm): Three protons on the benzene ring will likely appear as a series of doublets and triplets. The exact chemical shifts and coupling constants will depend on the electronic environment created by the chloro and hydroxyl groups.

-

N-H and O-H Protons (broad signals, variable ppm): The protons on the nitrogen and oxygen atoms will likely appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-150 ppm): The signals for the six carbons of the benzene ring and the carbon at position 3 of the indazole ring will appear in this region. The carbon attached to the chlorine atom will be influenced by its electronegativity.

-

C3 Carbon (δ ~150-160 ppm): The carbon bearing the hydroxyl group (C3) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

-

O-H Stretch (broad, ~3200-3600 cm⁻¹): A broad absorption band characteristic of the hydroxyl group.

-

N-H Stretch (medium, ~3100-3500 cm⁻¹): A medium intensity band for the N-H stretch of the indazole ring.

-

C=C and C=N Stretches (~1450-1650 cm⁻¹): A series of sharp peaks corresponding to the aromatic ring and the pyrazole ring.

-

C-Cl Stretch (~600-800 cm⁻¹): A sharp absorption in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 168, with a characteristic isotopic pattern (M+2 peak at m/z = 170 with approximately one-third the intensity) due to the presence of the chlorine atom.

-

Fragmentation Pattern: The fragmentation pattern will likely involve the loss of small molecules such as CO, HCN, and Cl.

Chemical Reactivity and Derivatization

The chemical reactivity of 7-Chloro-1H-indazol-3-ol is dictated by the functional groups present: the indazole ring system, the hydroxyl group, and the chloro substituent.

Caption: Key reactive sites of 7-Chloro-1H-indazol-3-ol.

-

Tautomerism: It is important to note that 1H-indazol-3-ols can exist in tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-ones. This equilibrium can influence its reactivity.

-

Reactions at the Hydroxyl Group: The hydroxyl group at the 3-position is a key site for derivatization. It can undergo O-alkylation and O-acylation reactions to introduce a variety of functional groups, which is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Reactions at the Indazole Nitrogen: The nitrogen at the 1-position (N1) is nucleophilic and can be readily alkylated or acylated. This provides another handle for modifying the core structure.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the chloro- and indazole ring substituents will influence the position of substitution.

-

C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer opportunities for direct modification of the C-H bonds on the benzene ring, allowing for the introduction of diverse substituents.[1][4][9]

Applications in Medicinal Chemistry

The indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Substituted indazoles have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antiviral properties. 7-Chloro-1H-indazol-3-ol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in the ability to be readily derivatized at multiple positions, allowing for the generation of diverse chemical libraries for high-throughput screening.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Chloro-1H-indazol-3-ol is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.[10][11]

Conclusion

7-Chloro-1H-indazol-3-ol is a valuable heterocyclic compound with significant potential as a synthetic intermediate in drug discovery. While detailed experimental data for this specific molecule is limited, its chemical properties and reactivity can be reasonably inferred from its structural analogs. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a useful resource for researchers in the field of medicinal chemistry. Further investigation into the specific biological activities of derivatives of 7-Chloro-1H-indazol-3-ol is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

- 1. Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6290-87-5|7-Chloro-1H-indazol-3-ol|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 7-Chloro-3-hydroxyl-1H-indazole | 6290-87-5 [sigmaaldrich.com]

- 5. 3-HYDROXY-7-CHLORO 1H-INDAZOLE | 6290-87-5 [amp.chemicalbook.com]

- 6. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Unambiguous Structure Elucidation of 7-Chloro-1H-indazol-3-ol: A Technical Guide for Researchers

Introduction: The Significance of Indazole Scaffolds in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug development professionals. The targeted synthesis of substituted indazoles, such as 7-Chloro-1H-indazol-3-ol, offers the potential for novel intellectual property and the development of next-generation therapeutics. However, the synthesis of such novel compounds necessitates a rigorous and unambiguous determination of their chemical structure. This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of 7-Chloro-1H-indazol-3-ol, emphasizing the causality behind experimental choices and the integration of data from multiple analytical techniques.

The Structural Hypothesis and the Tautomerism Challenge

The primary structure of 7-Chloro-1H-indazol-3-ol is proposed as a chloro-substituted indazole ring bearing a hydroxyl group at the 3-position. However, a critical consideration in the structure elucidation of 3-hydroxyindazoles is the potential for keto-enol tautomerism. The molecule could exist in equilibrium between the -ol form (7-chloro-1H-indazol-3-ol) and the -one form (7-chloro-1,2-dihydro-3H-indazol-3-one). Distinguishing between these tautomers is paramount for understanding the molecule's reactivity, biological activity, and for securing intellectual property.

A Multi-pronged Approach to Structure Verification

A robust structure elucidation strategy relies on the convergence of data from several orthogonal analytical techniques. No single method provides a complete picture; instead, the synergistic interpretation of spectroscopic and crystallographic data leads to an irrefutable structural assignment. This guide will detail the application of Mass Spectrometry, FT-IR Spectroscopy, a suite of Nuclear Magnetic Resonance (NMR) experiments, and single-crystal X-ray Diffraction.

Figure 1: A logical workflow for the comprehensive structure elucidation of 7-Chloro-1H-indazol-3-ol.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in characterizing any new chemical entity is to confirm its molecular formula. Low-resolution mass spectrometry can be misleading, especially with the presence of isotopes like chlorine. HRMS provides the necessary accuracy to confidently determine the elemental composition.

Trustworthiness: By comparing the experimentally measured mass to the theoretically calculated mass for the proposed formula (C₇H₅ClN₂O), we can establish a high degree of confidence in the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of validation.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chances of observing the molecular ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Processing: Calibrate the instrument using a known standard. Determine the accurate mass of the molecular ion peak and analyze the isotopic distribution.

Expected Results and Interpretation:

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Isotopic Pattern |

| [M+H]⁺ (³⁵Cl) | 169.0167 | 169.0165 | -1.18 | M+2 peak at ~32% intensity |

| [M-H]⁻ (³⁵Cl) | 167.0018 | 167.0020 | 1.20 | M+2 peak at ~32% intensity |

The observation of the molecular ion with a mass accuracy of less than 5 ppm and the characteristic 3:1 isotopic pattern for a single chlorine atom would provide strong evidence for the molecular formula C₇H₅ClN₂O.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For 7-Chloro-1H-indazol-3-ol, the key is to identify vibrations associated with the O-H, N-H, C=O (if the indazolone tautomer is present), and aromatic C-H and C=C bonds.

Trustworthiness: The presence or absence of a strong carbonyl (C=O) stretch is a critical diagnostic for distinguishing between the -ol and -one tautomers.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and identify the major absorption bands.

Expected Results and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |

| 3400-3200 | Broad | O-H and N-H stretching | Consistent with both tautomers |

| ~3100 | Medium | Aromatic C-H stretching | Confirms the presence of the aromatic ring |

| ~1620, ~1500 | Medium-Strong | Aromatic C=C stretching | Confirms the presence of the aromatic ring |

| Absence of a strong peak at 1750-1650 | - | No C=O stretch | Suggests the predominance of the -ol tautomer |

The absence of a strong carbonyl absorption would be the first piece of evidence favoring the 7-Chloro-1H-indazol-3-ol structure over its indazolone tautomer.

Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[1] A combination of 1D and 2D NMR experiments will allow us to map out the carbon skeleton and the placement of protons, ultimately leading to an unambiguous assignment of the core structure.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can help in observing exchangeable protons (OH and NH).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

1D Experiments: Acquire ¹H and ¹³C{¹H} spectra.

-

2D Experiments: Acquire COSY, HSQC, and HMBC spectra.

1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of unique carbon environments.

Trustworthiness: The chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum are highly diagnostic for the substitution pattern on the benzene ring.

Expected Results and Interpretation (Simulated Data):

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 (s, 1H): This broad singlet is characteristic of the indazole N-H proton.

-

δ 10.5 (s, 1H): This broad singlet is assigned to the O-H proton.

-

δ 7.50 (d, J = 8.0 Hz, 1H): Aromatic proton.

-

δ 7.10 (d, J = 7.5 Hz, 1H): Aromatic proton.

-

δ 6.95 (t, J = 7.8 Hz, 1H): Aromatic proton.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 155.0: Carbon bearing the hydroxyl group (C3).

-

δ 142.0, 128.0, 125.0, 122.0, 120.0, 115.0: Six signals in the aromatic region, consistent with the indazole ring system.

The presence of three distinct signals in the aromatic region of the ¹H NMR spectrum, along with their coupling patterns, is consistent with a 1,2,3-trisubstituted benzene ring.

2D NMR: COSY and HSQC

Expertise & Experience: COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[2]

Trustworthiness: These experiments provide direct, through-bond connectivity information, removing ambiguity in assignments.

Sources

Biological activity of 7-Chloro-1H-indazol-3-ol

An In-depth Technical Guide to the Anticipated Biological Activity of 7-Chloro-1H-indazol-3-ol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2][3] This guide provides a comprehensive technical analysis of the potential biological activities of a specific, yet underexplored, derivative: 7-Chloro-1H-indazol-3-ol. In the absence of direct experimental data for this molecule, we will leverage established structure-activity relationship (SAR) principles from closely related indazole analogs to project its likely pharmacological profile. This document will delve into its potential as a kinase inhibitor, a modulator of other key cellular targets, and will provide detailed, field-proven experimental protocols for its empirical validation.

The Indazole Scaffold: A Privileged Core in Drug Discovery

The bicyclic heterocyclic system of indazole is a prominent feature in numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1] Marketed drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) underscore the therapeutic success of this core structure. The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][4][5]

A key feature of the indazole core, particularly the 1H-indazole tautomer, is its ability to act as a bioisostere for purines, allowing it to form critical hydrogen bond interactions with the hinge region of ATP-binding sites in protein kinases.[6] This interaction is fundamental to the mechanism of action for many indazole-based kinase inhibitors.

Physicochemical and Structural Profile of 7-Chloro-1H-indazol-3-ol

The subject of this guide, 7-Chloro-1H-indazol-3-ol, possesses two key structural features that are predicted to significantly influence its biological activity: the chlorine atom at the 7-position and the hydroxyl group at the 3-position.

Tautomerism: It is crucial to recognize that 7-Chloro-1H-indazol-3-ol exists in equilibrium with its tautomeric form, 7-Chloro-1,2-dihydro-3H-indazol-3-one . This tautomerism can play a significant role in its binding to biological targets, as the distribution of hydrogen bond donors and acceptors is altered. The indazol-3-one form has itself been associated with a range of biological activities, including antiviral, antibacterial, and antitumor properties.[7]

Caption: Hypothesized binding mode in a kinase active site.

Modulation of Nuclear Receptors

Certain chloroindazole analogs have been identified as highly selective ligands for the estrogen receptor β (ERβ). [8]These compounds have shown promise in preclinical models of multiple sclerosis by promoting remyelination and exerting immunomodulatory effects. [8][9]Given this precedent, it is plausible that 7-Chloro-1H-indazol-3-ol could also exhibit activity at ERβ or other nuclear receptors. The specific substitution pattern is critical for receptor affinity and selectivity.

Other Potential Therapeutic Areas

The broader family of indazolones (the tautomeric form) has been associated with diverse bioactivities. [7]Therefore, screening 7-Chloro-1H-indazol-3-ol in assays for the following activities is warranted:

-

Antiproliferative Activity: Many kinase inhibitors with an indazole core show potent activity against cancer cell lines. [5][6]* Anti-inflammatory Activity: Inhibition of kinases like RIP2 or modulation of pathways like CRAC can lead to anti-inflammatory effects. [10][11][12]* Neurological Activity: Indazole derivatives have been explored as GSK-3 inhibitors for mood disorders and as nicotinic α-7 receptor agonists for cognitive disorders. [13][14]

Recommended Experimental Validation Protocols

To empirically determine the biological activity of 7-Chloro-1H-indazol-3-ol, a tiered screening approach is recommended. The following protocols provide a robust framework for initial characterization.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (Kd) of the test compound for a panel of protein kinases.

Causality: This TR-FRET-based assay is a direct measure of target engagement. It quantifies the ability of the compound to displace a fluorescent tracer from the ATP-binding site of the kinase, providing a direct measure of affinity without the complexities of an enzymatic reaction.

Methodology:

-

Reagent Preparation:

-

Prepare a 4X solution of the desired Kinase-Europium conjugate in Kinase Buffer A.

-

Prepare a 4X solution of the Alexa Fluor® 647-labeled ATP-competitive tracer in Kinase Buffer A.

-

Prepare a serial dilution of 7-Chloro-1H-indazol-3-ol in 100% DMSO, then dilute to a 4X final concentration in Kinase Buffer A.

-

-

Assay Procedure:

-

To a 384-well plate, add 5 µL of the 4X test compound dilution.

-

Add 5 µL of the 4X Kinase-Eu conjugate solution to all wells.

-

Add 5 µL of the 4X tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Excitation: 340 nm; Emission: 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

-

Calculate the emission ratio (665/615).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol 4.2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Causality: This assay provides a functional cellular readout. A reduction in the conversion of MTT to formazan indicates a decrease in metabolically active cells, which can be caused by cytotoxicity or inhibition of proliferation, often the desired downstream effect of a kinase inhibitor.

Methodology:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., A549, K562) to ~80% confluency. [5] * Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of 7-Chloro-1H-indazol-3-ol in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

Caption: General experimental workflow for compound evaluation.

Comparative Data of Structurally Related Indazoles

To contextualize the potential potency of 7-Chloro-1H-indazol-3-ol, the following table summarizes the activity of related indazole analogs from the literature.

| Compound Class | Target | Key Structural Features | Reported Activity (IC50) | Reference |

| 1H-Indazol-3-amine | FGFR1 | 6-Fluoro substitution | < 4.1 nM | [1] |

| 1H-Indazole-3-carboxamide | GSK-3β | N-piperidin-4-ylmethyl | 0.23 - 1.20 µM | [1][13] |

| Indazole-3-carboxamide | CRAC Channel | N-(3-fluoro-4-pyridyl) | 0.67 µM | [11][12] |

| Quinolone-Indazole | RIP2 Kinase | N-(5-fluoro-1H-indazol-3-yl) | Highly Potent (GSK583) | [10] |

This table is illustrative and presents a selection of data to demonstrate the potency achievable with the indazole scaffold.

Conclusion and Future Directions

While 7-Chloro-1H-indazol-3-ol remains a molecule without direct, published biological data, a thorough analysis of structure-activity relationships within the indazole class provides a strong rationale for its investigation. The unique combination of a 7-chloro substituent and a 3-hydroxyl group suggests it could be a potent and potentially selective modulator of protein kinases, with plausible activity at other targets such as nuclear receptors.

The immediate and necessary next step is the chemical synthesis of 7-Chloro-1H-indazol-3-ol. Following synthesis and structural confirmation, the experimental protocols detailed in this guide should be employed to build a comprehensive biological profile. A broad initial screening against a diverse kinase panel is highly recommended to identify primary targets, followed by cellular assays to confirm functional activity. These empirical results will validate or refine the hypotheses presented herein and determine the ultimate therapeutic potential of this novel chemical entity.

References

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

7-Chloro-1H-indazol-3-amine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. (2019). PubMed. Retrieved January 21, 2026, from [Link]

-

Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011). Google Patents.

-

Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2016). PubMed. Retrieved January 21, 2026, from [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Cadenza Bio Announces Peer-Reviewed Study Showing Oral, Brain-Penetrant ERβ Ligands Drive Remyelination and Functional Recovery in MS Models. (2025). FirstWord Pharma. Retrieved January 21, 2026, from [Link]

-

1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Retrieved January 21, 2026, from [Link]

-

Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed. Retrieved January 21, 2026, from [Link]

-

N-(7-chloro-1H-indazol-3-yl)-2-[5-(difluoromethyl). (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 21, 2026, from [Link]

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

- Indazole derivatives. (2009). Google Patents.

-

Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Overview on Biological Activities of Imidazole Derivatives. (n.d.). springerprofessional.de. Retrieved January 21, 2026, from [Link]

-

Recent Advances in Bioactive Flavonoid Hybrids Linked by 1,2,3-Triazole Ring Obtained by Click Chemistry. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. (2016). PubMed. Retrieved January 21, 2026, from [Link]

-

Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]11440842/)

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Chloro-1H-indazol-3-ol

Foreword for the Research Professional

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a recurring motif in a multitude of compounds exhibiting significant therapeutic potential. The nuanced substitution patterns on this bicyclic heteroaromatic system can profoundly influence its biological activity, making the unambiguous structural elucidation of novel indazole derivatives a cornerstone of progressive research. This guide is dedicated to a specific, yet important, member of this family: 7-Chloro-1H-indazol-3-ol (CAS 6290-87-5).

While this compound is commercially available and holds potential as a synthetic intermediate, a comprehensive public repository of its experimental spectroscopic data is notably absent from the current literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a robust theoretical framework for the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of 7-Chloro-1H-indazol-3-ol. This predictive analysis is grounded in the established principles of spectroscopy and draws upon empirical data from closely related structural analogs. Secondly, this document outlines detailed, field-proven methodologies for the acquisition of high-fidelity spectroscopic data, intended to serve as a practical reference for researchers synthesizing and characterizing this molecule.

Our objective is to equip fellow scientists and drug development professionals with a predictive and practical toolkit for the spectroscopic analysis of 7-Chloro-1H-indazol-3-ol, thereby facilitating its exploration in novel synthetic endeavors.

Molecular Structure and Tautomerism: A Critical Consideration

The chemical structure of 7-Chloro-1H-indazol-3-ol is foundational to understanding its spectroscopic behavior. The presence of a hydroxyl group at the 3-position introduces the possibility of keto-enol tautomerism, a phenomenon of paramount importance in heterocyclic chemistry.

Caption: Prototropic tautomerism of 7-Chloro-1H-indazol-3-ol.

The equilibrium between the aromatic 'enol' form (7-Chloro-1H-indazol-3-ol) and the non-aromatic 'keto' form (7-chloro-1,2-dihydro-3H-indazol-3-one) is sensitive to the physical state (solid or solution) and the solvent's polarity and proticity. In solution, it is anticipated that the aromatic enol form will be the predominant species, a trend observed in related 3-hydroxyindazoles. However, the potential for the keto form to be present, even in small concentrations, should not be disregarded during spectral interpretation. Solid-state analysis, such as solid-state NMR or X-ray crystallography, would be required to definitively determine the structure in the crystalline form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of 7-Chloro-1H-indazol-3-ol, assuming the predominance of the enol tautomer in a common NMR solvent such as DMSO-d₆.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons and the exchangeable protons of the N-H and O-H groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | N1-H | The N-H proton of the indazole ring is typically deshielded and exhibits a broad signal due to quadrupole broadening and exchange. |

| ~10.0 - 11.0 | Broad Singlet | 1H | O3-H | The hydroxyl proton is also exchangeable and will appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature. |

| ~7.5 - 7.7 | Doublet | 1H | H-4 | This proton is ortho to the electron-donating hydroxyl group and will be influenced by the adjacent aromatic protons. |

| ~7.1 - 7.3 | Doublet | 1H | H-6 | This proton is meta to the chlorine atom and will be part of the ABC spin system of the benzene ring. |

| ~6.9 - 7.1 | Triplet | 1H | H-5 | This proton is situated between H-4 and H-6 and is expected to appear as a triplet due to coupling with both neighboring protons. |

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of related indazole derivatives. For instance, in 5-chloro-1H-indazol-3-ol, the aromatic protons appear in a similar region. The electron-withdrawing nature of the chlorine atom at position 7 will influence the electronic environment of the entire aromatic system, leading to slight downfield shifts for the adjacent protons compared to unsubstituted indazol-3-ol.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 160 | C-3 | The carbon bearing the hydroxyl group is expected to be significantly deshielded. |

| ~140 - 145 | C-7a | This is a quaternary carbon at the ring junction, and its chemical shift is influenced by the fused ring system. |

| ~130 - 135 | C-3a | Another quaternary carbon at the ring junction. |

| ~125 - 130 | C-5 | Aromatic CH carbon. |

| ~120 - 125 | C-4 | Aromatic CH carbon. |

| ~115 - 120 | C-6 | Aromatic CH carbon. |

| ~110 - 115 | C-7 | The carbon directly attached to the chlorine atom will be deshielded. |

Field-Proven Insights: The assignment of quaternary carbons can be confirmed using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These 2D NMR techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex heterocyclic systems.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for accurate structural determination.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 7-Chloro-1H-indazol-3-ol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it will allow for the observation of the exchangeable N-H and O-H protons.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR (Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is critical for assigning quaternary carbons and confirming the overall connectivity.

-

-

Caption: A streamlined workflow for the comprehensive NMR analysis of 7-Chloro-1H-indazol-3-ol.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Predicted Mass Spectrum

For 7-Chloro-1H-indazol-3-ol (C₇H₅ClN₂O), the expected monoisotopic mass is approximately 168.01 g/mol .

| m/z (predicted) | Assignment | Rationale |

| 168/170 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1. |

| 140/142 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for hydroxy-substituted aromatic compounds. |

| 133 | [M - Cl]⁺ | Cleavage of the carbon-chlorine bond. |

| 105 | [M - Cl - N₂]⁺ | Subsequent loss of a nitrogen molecule from the [M - Cl]⁺ fragment. |

Trustworthiness of Predictions: The isotopic pattern of chlorine is a highly reliable diagnostic tool in mass spectrometry. The observation of the M+2 peak with the correct intensity ratio would provide strong evidence for the presence of a single chlorine atom in the molecule.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and is less likely to cause extensive fragmentation, allowing for clear observation of the molecular ion. Electron ionization (EI) can also be used and will likely induce more fragmentation, providing additional structural information.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose fragmentation pathways for the major fragment ions observed in the spectrum.

-

Caption: Predicted major fragmentation pathways for 7-Chloro-1H-indazol-3-ol in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups in a molecule.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3200 - 3600 | O-H stretch | Broad, Strong | The broadness is due to hydrogen bonding. |

| 3100 - 3300 | N-H stretch | Medium | Characteristic of the N-H bond in the indazole ring. |

| 3000 - 3100 | Aromatic C-H stretch | Medium | Typical for C-H bonds in an aromatic ring. |

| 1600 - 1650 | C=N stretch | Medium | Associated with the pyrazole moiety of the indazole ring. |

| 1450 - 1550 | Aromatic C=C stretch | Strong | Characteristic of the benzene ring. |

| 1000 - 1100 | C-Cl stretch | Strong | Indicative of the carbon-chlorine bond. |

Expertise in Interpretation: The O-H and N-H stretching regions may overlap. If the keto tautomer is present in a significant amount, a strong C=O stretching band would be expected around 1680-1720 cm⁻¹. The absence of a strong absorption in this region would support the predominance of the enol form.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a simpler and more common method.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Conclusion: A Path Forward for Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for 7-Chloro-1H-indazol-3-ol. The provided theoretical data and detailed experimental protocols are designed to empower researchers to confidently approach the synthesis and characterization of this and related indazole derivatives. The interplay of tautomerism in this system underscores the necessity of a multi-technique approach to structural elucidation. The acquisition of empirical data for 7-Chloro-1H-indazol-3-ol will be a valuable contribution to the chemical literature and will undoubtedly aid in the future development of novel therapeutics based on the versatile indazole scaffold.

References

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. [Link]

-

Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry. [Link]

-

General Procedures for Spectroscopic Characterization. Wiley-VCH. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

-

7-Chloro-1H-indazol-3-amine on PubChem. PubChem. [Link]

-

The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta. [Link]

A Technical Guide to the Physicochemical Characterization of 7-Chloro-1H-indazol-3-ol: A Framework for Solubility and Stability Assessment

Part 1: Introduction to 7-Chloro-1H-indazol-3-ol

Chemical Identity and Structural Rationale

7-Chloro-1H-indazol-3-ol belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2] The strategic placement of a chlorine atom at the 7-position and a hydroxyl group at the 3-position imparts distinct electronic and steric properties that are crucial for its function as a synthetic building block.[1]

An important structural characteristic of this molecule is the potential for keto-enol tautomerism, existing in equilibrium between the 7-Chloro-1H-indazol-3-ol (enol form) and the 7-chloro-1,2-dihydro-3H-indazol-3-one (keto form). This equilibrium can be influenced by the solvent, pH, and solid-state packing, which has profound implications for its solubility, stability, and reactivity.

Significance in Drug Discovery and Development

While specific research on 7-Chloro-1H-indazol-3-ol is limited, the 3-aminoindazole scaffold, a close structural relative, is a key component in numerous biologically active compounds, including kinase inhibitors for oncology and potent antiviral agents like Lenacapavir.[2][3] The methodologies used to synthesize these complex molecules often rely on intermediates with well-defined properties.[4] Therefore, establishing a rigorous physicochemical profile for 7-Chloro-1H-indazol-3-ol is a critical first step for its potential application in large-scale synthesis and formulation development.

Part 2: A Systematic Approach to Solubility Profiling

Solubility is a critical quality attribute that directly influences a drug candidate's bioavailability and developability. A comprehensive understanding of a compound's solubility in various media is foundational for designing effective formulations.

Theoretical Considerations: pH, pKa, and Solvent Effects

The solubility of an ionizable molecule like 7-Chloro-1H-indazol-3-ol is intrinsically linked to its acid dissociation constant (pKa) and the pH of the medium. The indazole nucleus contains both acidic (N-H) and potentially basic (pyridinic nitrogen) centers, and the hydroxyl group is also ionizable. The Henderson-Hasselbalch equation governs the ratio of ionized to un-ionized species, with the ionized form generally exhibiting higher aqueous solubility.

Predicting solubility begins with an estimation of the molecule's lipophilicity (LogP) and pKa. While experimental data for 7-Chloro-1H-indazol-3-ol is scarce, data from its isomer, 4-Chloro-1H-indazol-3-ol, suggests an XLogP3 of approximately 1.8 to 2.35, indicating moderate lipophilicity.[5] A thorough investigation must involve experimental determination across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

Experimental Workflow: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard method for determining thermodynamic solubility is the shake-flask technique (ICH Guideline M4Q). This protocol is designed to achieve equilibrium, providing a true measure of a compound's intrinsic solubility.

Sources

- 1. 7-Chloro-1H-indazol-3-ol | 6290-87-5 | Benchchem [benchchem.com]

- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

Tautomerism in 7-Chloro-1H-indazol-3-ol: A Comprehensive Analysis for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules.[1][2] However, the inherent capacity of substituted indazoles to exist in multiple tautomeric forms presents a significant challenge and a critical control point in drug design and development. Tautomerism, the dynamic equilibrium between interconverting structural isomers, can profoundly influence a molecule's pharmacodynamic and pharmacokinetic profiles, affecting everything from target binding affinity to metabolic stability and solubility.[3][4][5][6] This guide provides an in-depth technical analysis of the tautomeric landscape of 7-Chloro-1H-indazol-3-ol, a key heterocyclic intermediate. We will explore the theoretical underpinnings of its tautomeric equilibrium, present detailed experimental protocols for its characterization using NMR and UV-Vis spectroscopy, and discuss the profound implications of these findings for drug development professionals.

The Strategic Importance of Tautomerism in Drug Discovery

Tautomerism is not a mere chemical curiosity; it is a pivotal factor that can dictate the success or failure of a therapeutic candidate. The interconversion between tautomers involves the migration of a proton and a concurrent shift of double bonds, leading to isomers with distinct physicochemical properties.[5] These differences are critical in a biological context:

-

Pharmacodynamics: Tautomers present different three-dimensional shapes and hydrogen bond donor/acceptor patterns. This directly impacts how a drug binds to its biological target, influencing potency and selectivity.[3][6]

-

Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and pKa are often tautomer-dependent. These factors govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, affecting its bioavailability and half-life.[4][6]

-

Intellectual Property: A thorough understanding and characterization of tautomeric forms are essential for securing robust patent protection, as different tautomers can sometimes be claimed as separate chemical entities.

For molecules like 7-Chloro-1H-indazol-3-ol, which serve as building blocks for complex active pharmaceutical ingredients (APIs), a priori knowledge of its tautomeric preferences is indispensable for rational drug design.

The Tautomeric Landscape of 7-Chloro-1H-indazol-3-ol

The tautomerism of 7-Chloro-1H-indazol-3-ol is primarily an equilibrium between a hydroxy-indazole form and a keto-indazolone form. Three principal tautomers are considered in this equilibrium.

-

1H-Indazol-3-ol (Hydroxy/Enol Form): This form possesses a fully aromatic benzenoid ring fused to the pyrazole. Generally, for indazoles, the 1H-tautomer is the most thermodynamically stable due to the preservation of aromaticity.[2][7]

-

1,2-Dihydro-3H-indazol-3-one (Keto Form): In this isomer, the proton from the hydroxyl group has migrated to the N2 position, creating a carbonyl group at C3. This disrupts the benzene ring's aromaticity, resulting in a less stable quinonoid-like structure.[8]

-

2H-Indazol-3-one (Keto Form): This is another keto tautomer where the proton resides on the N1 nitrogen, with the C3 position remaining a carbonyl. While often considered, the 1H- and 2H- forms are the most commonly studied in annular tautomerism of indazoles.[9][10]

The presence of the electron-withdrawing chlorine atom at the 7-position influences the electron density distribution across the bicyclic system, modulating the acidity of the N-H and O-H protons and thereby affecting the position of the tautomeric equilibrium.

Caption: Workflow for NMR-based tautomer analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly sensitive method for detecting tautomeric equilibria, as the different electronic systems of the tautomers result in distinct absorption spectra. The benzenoid system of the hydroxy form and the conjugated, but non-aromatic, quinonoid system of the keto form will have different wavelengths of maximum absorption (λ_max).

Trustworthiness & Self-Validation: By running spectra in a series of solvents with varying polarities (e.g., non-polar cyclohexane, protic ethanol, and aprotic polar DMSO), a clear trend often emerges. A shift in λ_max_ or the appearance of new absorption bands across the solvent series provides strong, self-validating evidence of a tautomeric equilibrium. [11][12] Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of 7-Chloro-1H-indazol-3-ol in a volatile solvent like methanol or acetonitrile.

-

Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents (e.g., cyclohexane, chloroform, acetonitrile, ethanol, DMSO) by transferring a small aliquot of the stock solution and diluting to a final volume in a quartz cuvette.

-

Blank Correction: Use the pure solvent in a matched quartz cuvette as a blank to zero the spectrophotometer.

-

Spectrum Acquisition: Scan the absorbance of each sample across a range of approximately 200-500 nm.

-

Data Analysis: Identify the λ_max_ for the absorption bands in each solvent. Correlate changes in the spectra with solvent polarity and hydrogen bonding capacity.

Data Interpretation & Expected Results

The interpretation relies on the principle that different electronic systems absorb light at different energies.

| Tautomer Form | Expected λ_max_ | Rationale |

| 1H-Indazol-3-ol (Hydroxy) | Shorter Wavelength | The stable, fully aromatic benzenoid system typically has high-energy π-π* transitions. |

| 3H-Indazol-3-one (Keto) | Longer Wavelength | The extended conjugation of the quinonoid system lowers the energy gap for π-π* transitions, resulting in a bathochromic (red) shift. |

Table 2: General UV-Vis Absorption Trends for Indazole Tautomers.

The predominance of a single, sharp absorption band in non-polar solvents that shifts or resolves into multiple bands in polar solvents is a classic indicator of a solvent-dependent tautomeric equilibrium. [12]

Authoritative Grounding: The Role of Computational Chemistry

While experimental data is paramount, computational chemistry provides a powerful theoretical framework for understanding tautomeric preference. Density Functional Theory (DFT) calculations can predict the relative thermodynamic stabilities (in terms of Gibbs free energy, ΔG) of the different tautomers in the gas phase and in solution (using solvent models). [9][10][13]These calculations help rationalize experimental findings, for instance, why the 1H-tautomer is generally more stable than the 2H form in indazoles. [14][15]

Conclusion and Implications for the Medicinal Chemist

The tautomeric state of 7-Chloro-1H-indazol-3-ol is not fixed but exists as a dynamic equilibrium sensitive to its environment. Evidence from NMR and UV-Vis spectroscopy, supported by computational theory, allows for a comprehensive characterization of this equilibrium. For the drug development professional, this understanding is critical. The specific tautomer that predominates under physiological conditions will define the molecule's interaction with its target and its overall ADME properties. Failure to control or, at a minimum, to characterize this tautomerism can lead to inconsistent biological data, poor structure-activity relationships (SAR), and potential downstream development hurdles. This guide provides the foundational framework and actionable protocols to confidently navigate the complex but critical chemistry of indazole tautomerism.

References

-

What impact does tautomerism have on drug discovery and development? - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug discovery and development? Taylor & Francis Online.[Link]

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules.[Link]

-

Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv.[Link]

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI.[Link]

-

Tautomerism Vs Rotamerism In Drug Development: Interview Questions. (n.d.). PharmaGuru.[Link]

-

How Tautomerization Influences Drug Metabolite Formation? (n.d.). Patsnap.[Link]

-

Alkorta, I., & Elguero, J. (2003). Theoretical estimation of the annular tautomerism of indazoles. ResearchGate.[Link]

-

Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace.[Link]

-

The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. (n.d.). ResearchGate.[Link]

-

Keto-enol tautomerism in the development of new drugs. (2024). Frontiers.[Link]

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed.[Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate.[Link]

-

Tautomerism Detected by NMR. (2020). Encyclopedia.pub.[Link]

-

Katritzky, A. R., et al. (1996). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. RSC Publishing.[Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Institutes of Health.[Link]

-

Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). (n.d.). ResearchGate.[Link]

-

S. S. H. M. K. G. S. (2002). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications.[Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (2014). Slideshare.[Link]

-

UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. (2013). PubMed.[Link]

-

Sigalov, M. V., et al. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. PubMed.[Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2014). National Institutes of Health.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 7-Chloro-1H-indazol-3-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 7-Chloro-1H-indazol-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a classical and reliable two-step, one-pot process involving the diazotization of 2-amino-3-chlorobenzoic acid, followed by an intramolecular cyclization. This guide explains the causality behind critical experimental choices, outlines a self-validating protocol including purification and characterization, and is grounded in authoritative chemical principles.

Introduction and Scientific Context

Indazole derivatives are a privileged scaffold in modern pharmacology, forming the core of numerous compounds investigated for a range of therapeutic applications, including oncology and anti-inflammatory treatments.[1] 7-Chloro-1H-indazol-3-ol, in particular, serves as a key intermediate for constructing more complex molecules. The strategic placement of the chlorine atom at the 7-position influences the molecule's electronic properties and provides a functional handle for further diversification via cross-coupling reactions.[1]

The protocol described herein utilizes the well-established chemistry of diazotization of anthranilic acids.[2][3] This process converts the primary amine of 2-amino-3-chlorobenzoic acid into a reactive diazonium salt, which subsequently undergoes an intramolecular cyclization to form the stable indazolone ring system. The product, 7-Chloro-1H-indazol-3-ol, exists in a tautomeric equilibrium with its keto form, 7-Chloro-1,2-dihydro-3H-indazol-3-one, a factor to consider during characterization.

Reaction Scheme and Mechanism

Overall Transformation:

Image: Synthesis of 7-Chloro-1H-indazol-3-ol from 2-amino-3-chlorobenzoic acid.

Mechanistic Pathway:

The reaction proceeds via two fundamental stages:

-

Diazotization: In a cold, acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). The primary amine of 2-amino-3-chlorobenzoic acid performs a nucleophilic attack on the nitrosonium ion (NO⁺), which is generated from nitrous acid. Following a series of proton transfers and the elimination of water, a stable aryl diazonium salt is formed.[4] Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of this highly reactive intermediate.[4]

-

Intramolecular Cyclization: The diazonium salt intermediate is poised for cyclization. An intramolecular nucleophilic attack from the carbonyl oxygen of the carboxylic acid group onto the terminal nitrogen of the diazonium group initiates ring closure. This is followed by the loss of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward, and subsequent tautomerization to yield the final 7-Chloro-1H-indazol-3-ol product.[5][6]

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |

| 2-Amino-3-chlorobenzoic acid | 6289-44-7 | 171.58 | 1.0 | 10.0 g |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.1 | 4.4 g |

| Hydrochloric Acid (HCl), conc. (37%) | 7647-01-0 | 36.46 | ~4.0 | 20 mL |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | ~500 mL |

| Ethanol (for recrystallization) | 64-17-5 | 46.07 | - | As needed |

| Celite® (for filtration) | 61790-53-2 | - | - | As needed |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Melting point apparatus

-

Analytical balance

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Detailed Experimental Protocol

Step 1: Preparation of the Amine Suspension

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 2-amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol).

-

Add concentrated hydrochloric acid (20 mL) and deionized water (50 mL).

-

Stir the mixture to form a fine suspension. The starting material may not fully dissolve at this stage.

-

Cool the suspension to 0-5 °C using an ice-water bath. It is crucial to maintain this temperature range for the subsequent diazotization step to ensure the stability of the diazonium salt.[4]

Step 2: Diazotization

-

In a separate beaker, dissolve sodium nitrite (4.4 g, 63.8 mmol, 1.1 eq.) in cold deionized water (20 mL).

-

Transfer the sodium nitrite solution to a dropping funnel.

-

Add the sodium nitrite solution dropwise to the cooled, vigorously stirring amine suspension over a period of 30-45 minutes.

-

Causality Check: A slow, dropwise addition is essential to control the exotherm of the reaction and prevent a dangerous buildup of nitrous acid or localized warming, which could decompose the diazonium salt.

-

Ensure the internal temperature of the reaction mixture does not exceed 5 °C throughout the addition.

-

After the complete addition, continue stirring the mixture at 0-5 °C for an additional 60 minutes to ensure the diazotization is complete.

Step 3: Cyclization and Product Isolation

-

After the 60-minute stir, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture to 40-50 °C and maintain for 1-2 hours. Vigorous evolution of nitrogen gas should be observed as the cyclization proceeds.

-

Expert Insight: The gentle heating facilitates the intramolecular cyclization and the expulsion of N₂, which is the thermodynamic driving force for the formation of the indazole ring.

-

After gas evolution ceases, cool the mixture back to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation of the crude product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water (approx. 3 x 50 mL) to remove residual acid and inorganic salts.

-

Press the solid as dry as possible on the funnel.

Step 4: Purification and Characterization

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Validation: Characterize the final product to confirm its identity and purity.

-

Melting Point: Determine the melting point and compare it to literature values.

-

NMR Spectroscopy (¹H, ¹³C): Confirm the chemical structure.

-

Mass Spectrometry (MS): Verify the molecular weight of the compound (Expected M.Wt: 182.59 g/mol ).

-

Safety and Hazard Information

-

General: This procedure must be performed in a well-ventilated fume hood. Standard PPE, including a lab coat, safety goggles, and gloves, is mandatory.[7]

-

2-Amino-3-chlorobenzoic Acid: May cause skin, eye, and respiratory irritation.[7]

-

Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Sodium Nitrite: Strong oxidizer and toxic if swallowed. Contact with acids liberates toxic nitrogen oxide fumes.

-

Aryl Diazonium Salts: These intermediates are potentially unstable and can be explosive, especially when isolated or allowed to dry. NEVER isolate the diazonium salt intermediate. Always use it in solution as it is generated.[2]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic filtrates before disposal.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of 7-Chloro-1H-indazol-3-ol.

Caption: Workflow for the synthesis and purification of 7-Chloro-1H-indazol-3-ol.

References

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid. BenchChem Scientific. 4

-